molecular formula C15H12ClFN2OS B5764355 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide

Cat. No. B5764355
M. Wt: 322.8 g/mol
InChI Key: ATEQSDYXOSWESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide, commonly known as CCT018159, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

CCT018159 exerts its therapeutic effects by inhibiting specific signaling pathways, including the NF-κB and AKT pathways. These pathways are involved in cell growth, proliferation, and inflammation. By inhibiting these pathways, CCT018159 can reduce the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammatory cytokine production, and the improvement of cognitive function. In addition, CCT018159 has been shown to have low toxicity and high selectivity for its target pathways.

Advantages and Limitations for Lab Experiments

One advantage of using CCT018159 in lab experiments is its high selectivity for its target pathways. This allows researchers to study the specific effects of inhibiting these pathways without affecting other cellular processes. One limitation of using CCT018159 in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of CCT018159. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of CCT018159 in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of CCT018159 in humans.

Synthesis Methods

CCT018159 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylaniline with carbon disulfide to form 3-chloro-4-methylphenyl isothiocyanate. This intermediate is then reacted with 3-fluorobenzoyl chloride to form CCT018159.

Scientific Research Applications

CCT018159 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, CCT018159 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, CCT018159 has been shown to reduce the production of inflammatory cytokines. In neurological disorders, CCT018159 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c1-9-5-6-12(8-13(9)16)18-15(21)19-14(20)10-3-2-4-11(17)7-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEQSDYXOSWESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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